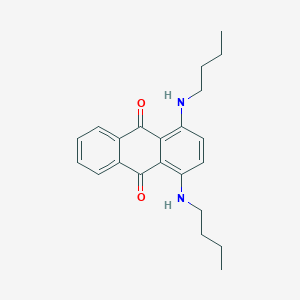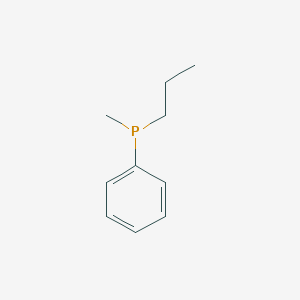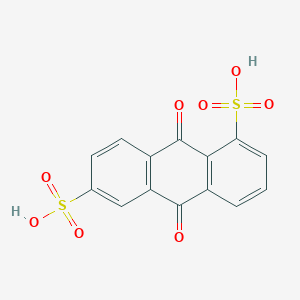
9,10-Dihydro-9,10-dioxoanthracene-1,6-disulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Dihydro-9,10-dioxoanthracene-1,6-disulphonic acid, also known as anthraquinone-2,7-disulfonic acid (AQDS), is a chemical compound that has been extensively used in scientific research. AQDS is a redox-active compound that can undergo reversible oxidation and reduction reactions, making it a useful tool in various fields of research.
作用机制
AQDS acts as a mediator in redox reactions by accepting or donating electrons. Its redox potential allows it to transfer electrons between enzymes and substrates, facilitating the conversion of substrates into products. AQDS also acts as an electron shuttle in microbial fuel cells, transferring electrons from the microbial cells to the electrode.
Biochemical and Physiological Effects:
AQDS has been shown to have antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. AQDS has been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
实验室实验的优点和局限性
AQDS has several advantages for use in lab experiments, including its stability, solubility, and redox potential. However, AQDS can be toxic to cells at high concentrations, and its redox potential can interfere with other redox-active compounds in the system.
未来方向
There are several future directions for the use of AQDS in scientific research. AQDS has been studied for its potential use in the treatment of cancer, and further research is needed to determine its efficacy in vivo. AQDS has also been studied for its potential use in the treatment of neurodegenerative diseases, and further research is needed to determine its mechanism of action and potential side effects. AQDS has also been studied for its potential use in microbial fuel cells, and further research is needed to optimize its use in this application.
合成方法
AQDS can be synthesized through several methods, including the oxidation of anthracene-2,7-disulfonic acid and the reduction of 9,10-Dihydro-9,10-dioxoanthracene-1,6-disulphonic acide-2,7-disulfonic acid. The most commonly used method involves the oxidation of anthracene-2,7-disulfonic acid using potassium permanganate in acidic conditions.
科学研究应用
AQDS has been widely used in scientific research due to its redox-active properties. It has been used as an electron shuttle in microbial fuel cells, as a mediator in enzymatic reactions, and as a redox probe in electrochemical studies. AQDS has also been used in the study of soil microbial communities and in the degradation of pollutants.
属性
CAS 编号 |
14486-58-9 |
|---|---|
产品名称 |
9,10-Dihydro-9,10-dioxoanthracene-1,6-disulphonic acid |
分子式 |
C14H8O8S2 |
分子量 |
368.3 g/mol |
IUPAC 名称 |
9,10-dioxoanthracene-1,6-disulfonic acid |
InChI |
InChI=1S/C14H8O8S2/c15-13-9-2-1-3-11(24(20,21)22)12(9)14(16)8-5-4-7(6-10(8)13)23(17,18)19/h1-6H,(H,17,18,19)(H,20,21,22) |
InChI 键 |
SROYVYGZVXMVOA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O |
规范 SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O |
其他 CAS 编号 |
14486-58-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




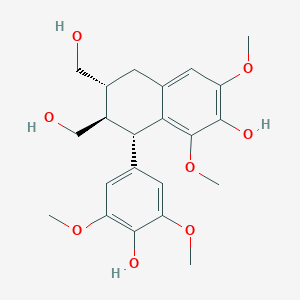
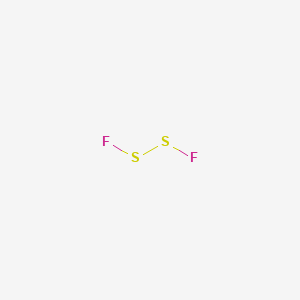
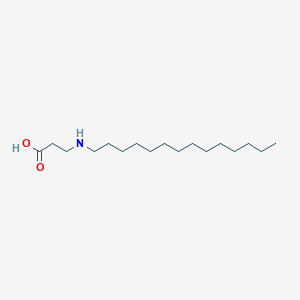
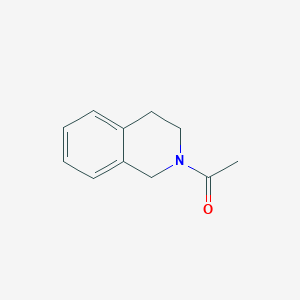
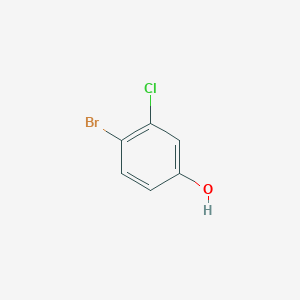
![{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid](/img/structure/B77147.png)

